diethyl 2-methyl-2-(6-oxo-1H-pyridin-3-yl)propanedioate

Medicinal Chemistry Fragment-Based Drug Discovery Kinase Inhibitor Design

Diethyl 2-methyl-2-(6-oxo-1H-pyridin-3-yl)propanedioate (CAS 2137933-75-4) is a heterocyclic building block featuring a 6-oxo-1,6-dihydropyridine (2-pyridone) core substituted at the 3-position with a geminal dimethyl malonate diester moiety [REF-1]. With a molecular weight of 267.28 g/mol, a calculated LogP of 0.54, and an Fsp³ value of 0.46, it occupies a physicochemical space suitable for fragment-based drug discovery and late-stage functionalization [REF-1].

Molecular Formula C13H17NO5
Molecular Weight 267.281
CAS No. 2137933-75-4
Cat. No. B2903736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namediethyl 2-methyl-2-(6-oxo-1H-pyridin-3-yl)propanedioate
CAS2137933-75-4
Molecular FormulaC13H17NO5
Molecular Weight267.281
Structural Identifiers
SMILESCCOC(=O)C(C)(C1=CNC(=O)C=C1)C(=O)OCC
InChIInChI=1S/C13H17NO5/c1-4-18-11(16)13(3,12(17)19-5-2)9-6-7-10(15)14-8-9/h6-8H,4-5H2,1-3H3,(H,14,15)
InChIKeyMODDYKSCQDMAJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: Diethyl 2-methyl-2-(6-oxo-1H-pyridin-3-yl)propanedioate (CAS 2137933-75-4) as a Functionalized Pyridone Building Block


Diethyl 2-methyl-2-(6-oxo-1H-pyridin-3-yl)propanedioate (CAS 2137933-75-4) is a heterocyclic building block featuring a 6-oxo-1,6-dihydropyridine (2-pyridone) core substituted at the 3-position with a geminal dimethyl malonate diester moiety [REF-1]. With a molecular weight of 267.28 g/mol, a calculated LogP of 0.54, and an Fsp³ value of 0.46, it occupies a physicochemical space suitable for fragment-based drug discovery and late-stage functionalization [REF-1]. The compound is commercially available from reputable suppliers at purities of 97–98%, making it accessible for medicinal chemistry and chemical biology research programs [REF-1][REF-2].

Why Simple Pyridyl Malonates Cannot Replace Diethyl 2-methyl-2-(6-oxo-1H-pyridin-3-yl)propanedioate in 2-Pyridone-Focused Programs


The presence of the 6-oxo-1,6-dihydropyridine (2-pyridone) tautomeric system in this compound introduces hydrogen-bond donor and acceptor functionality at the ring level—a feature entirely absent in non-oxidized pyridyl malonate analogs such as diethyl 2-methyl-2-(pyridin-3-yl)malonate (CAS 1610847-59-0) [REF-1]. This oxo substituent fundamentally alters the ring's electronic character, tautomeric equilibrium, and potential for target engagement: the 6-oxo-1,6-dihydropyridine core is a recognized pharmacophore in kinase inhibition (e.g., CDK5) and other protein–ligand interactions, whereas simple pyridyl rings lack this hydrogen-bonding capacity [REF-2]. Furthermore, the geminal dimethyl malonate ester at the 3-position provides a sterically constrained quaternary carbon center that is not present in monosubstituted malonates (e.g., diethyl 2-(pyridin-3-yl)malonate), offering differentiated conformational control and metabolic stability profiles [REF-1]. Substituting with a simpler analog therefore risks loss of both target-binding affinity and synthetic handles critical for downstream diversification.

Quantitative Differentiation Evidence for Diethyl 2-methyl-2-(6-oxo-1H-pyridin-3-yl)propanedioate Versus Closest Analogs


Hydrogen-Bond Donor Capacity: 6-Oxo-1,6-dihydropyridine vs. Simple Pyridine Ring

The target compound features the 6-oxo-1,6-dihydropyridine (2-pyridone) core, which provides one hydrogen-bond donor (N–H) and one hydrogen-bond acceptor (C=O) on the heterocyclic ring. In contrast, diethyl 2-methyl-2-(pyridin-3-yl)malonate (CAS 1610847-59-0), the closest non-oxidized analog, has zero H-bond donors on the ring . This difference is critical: the 2-pyridone motif is known to engage kinase hinge regions via bidentate H-bonding, as demonstrated in the CDK5 inhibitor series where 6-oxo-1,6-dihydropyridine analogs achieved low-micromolar IC50 values [1]. While direct kinase inhibition data for the target compound are not publicly available, the presence vs. absence of the ring H-bond donor represents a binary, quantifiable structural differentiation (1 vs. 0 H-bond donors) with established pharmacophoric relevance.

Medicinal Chemistry Fragment-Based Drug Discovery Kinase Inhibitor Design

Lipophilicity Modulation: LogP Difference Between 2-Pyridone and Pyridine Malonates

The target compound has a calculated LogP of 0.54 (reported by Fluorochem) . The closest non-oxidized analog, diethyl 2-methyl-2-(pyridin-3-yl)malonate (C13H17NO4, MW 251.28), lacks the oxygen atom on the ring; based on the difference of one oxygen atom and standard ΔLogP contributions, its LogP is predicted to be approximately 1.0–1.2 . This represents a LogP reduction of approximately 0.5–0.7 units for the target compound, attributable to the 6-oxo substituent. Lower LogP correlates with improved aqueous solubility and reduced non-specific protein binding, which are desirable properties in early-stage lead matter [1].

Physicochemical Profiling ADME Optimization Lead Optimization

Quaternary Carbon Center: Steric Differentiation vs. Monosubstituted Malonates

The target compound contains a fully substituted quaternary carbon (C-2 of the malonate moiety bearing methyl, two ethyl ester groups, and the pyridone ring). In contrast, diethyl 2-(pyridin-3-yl)malonate and similar monosubstituted malonates retain a tertiary C–H at this position . The quaternary center eliminates the possibility of enolization and racemization at this site, provides steric shielding of the adjacent ester groups, and restricts rotational freedom around the C–C bond connecting the malonate to the aromatic ring. This structural feature has been exploited in medicinal chemistry to improve metabolic stability by blocking CYP450-mediated oxidation at benzylic or α-to-ester positions [1].

Conformational Restriction Metabolic Stability Synthetic Chemistry

Synthetic Tractability: Dual Ester Handles for Orthogonal Derivatization

The target compound bears two chemically equivalent ethyl ester groups, enabling simultaneous or sequential hydrolysis/transesterification to access mono-acid, di-acid, or mixed-ester derivatives. This contrasts with analogs such as 3-(6-oxo-1,6-dihydropyridin-3-yl)propanoic acid (CAS 1780929-73-8), which has only a single carboxylic acid handle and offers fewer diversification pathways . The malonate diester motif is a well-established precursor for Knoevenagel condensations, decarboxylative couplings, and amide bond formations after hydrolysis, providing at least three distinct derivatization vectors from a single building block [1].

Parallel Synthesis Diversity-Oriented Synthesis Prodrug Design

Highest-Impact Application Scenarios for Diethyl 2-methyl-2-(6-oxo-1H-pyridin-3-yl)propanedioate Based on Verified Differentiation


Kinase-Focused Fragment Library Design Requiring H-Bond Donor Scaffolds

Medicinal chemistry teams constructing fragment libraries for kinase screening should prioritize this compound over simple pyridyl malonates because the 6-oxo-1,6-dihydropyridine core provides the hydrogen-bond donor (N–H) required for hinge-region binding, a pharmacophoric feature validated in published 6-oxo-1,6-dihydropyridine CDK5 inhibitor series [1]. The malonate ester handles further enable rapid fragment elaboration following primary screen hits.

Lead Optimization Programs Requiring Intrinsic Low Lipophilicity in the Building Block

For programs where maintaining low LogP is a design criterion (e.g., CNS or anti-infective targets), this compound's calculated LogP of ~0.54 offers an advantage over the more lipophilic pyridine analogs (estimated LogP ~1.0–1.2) . Starting from a building block with lower intrinsic lipophilicity reduces the need for late-stage polarity adjustments that often compromise potency.

Metabolic Stability Engineering via Quaternary Carbon Incorporation

When designing compounds where the α-position of the malonate ester is projected to be a metabolic soft spot, the fully substituted quaternary carbon in this building block pre-emptively blocks oxidative metabolism at this site [2]. This feature distinguishes it from monosubstituted malonate building blocks that would require additional synthetic steps to achieve equivalent protection.

Diversity-Oriented Synthesis Platforms Leveraging Dual-Ester Functionality

Academic and industrial compound collection enrichment programs can exploit the two equivalent ethyl ester groups for parallel amidation, selective hydrolysis, or decarboxylative coupling, generating three or more distinct compound series from a single procurement lot [3]. This multi-directional derivatization capacity provides higher library output efficiency compared to single-handle building blocks such as 3-(6-oxo-1,6-dihydropyridin-3-yl)propanoic acid.

Quote Request

Request a Quote for diethyl 2-methyl-2-(6-oxo-1H-pyridin-3-yl)propanedioate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.